N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Overview
Description
N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a synthetic compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a sulfonamide group, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazines with 1,3-diketones or β-ketoesters under acidic or basic conditions.
Introduction of the sulfonamide group: The sulfonamide group can be introduced by reacting the pyrazole derivative with sulfonyl chlorides in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:
Substitution reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .
Scientific Research Applications
N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications, including:
Medicinal chemistry: The compound is studied for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities.
Biological research: It is used as a tool compound to study various biological processes and pathways.
Industrial applications: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit enzymes such as carbonic anhydrase and proteases, which play crucial roles in various physiological processes . Additionally, the pyrazole ring can interact with receptors and enzymes, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]-N,3,5-dimethyl-1H-pyrazole-4-sulfonamide
- N-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]-N,3,5-trimethyl-1H-pyrazole-4-carboxamide
Uniqueness
N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to the presence of both the chloro and sulfonamide groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[(4-chloro-1-ethylpyrazol-3-yl)methyl]-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN5O2S/c1-5-18-6-10(13)11(16-18)7-17(4)21(19,20)12-8(2)14-15-9(12)3/h6H,5,7H2,1-4H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJWIULAHGPBQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)CN(C)S(=O)(=O)C2=C(NN=C2C)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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